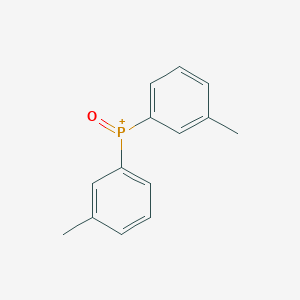
Phosphine oxide, bis(3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, bis(3-methylphenyl)-, is a type of organophosphine oxide. Organophosphine oxides are phosphorus compounds with the formula OPX3, where X can be an alkyl or aryl group . The parent compound phosphine oxide (H3PO) is unstable . Phosphine oxides are usually prepared by oxidation of tertiary phosphines .
Synthesis Analysis
Tertiary phosphine oxides are the most commonly encountered phosphine oxides. They are usually prepared by oxidation of tertiary phosphines . A synthetic approach that continues to be the most widely-used and universal is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .Molecular Structure Analysis
Phosphine oxides are tetrahedral compounds . The P-O bond is short and polar. According to molecular orbital theory, the short P–O bond is attributed to the donation of the lone pair electrons from oxygen p-orbitals to the antibonding phosphorus-carbon bonds .Chemical Reactions Analysis
Secondary phosphine oxides (SPOs), formally derived from secondary phosphines (R2PH), are again tetrahedral at phosphorus . Unlike tertiary phosphine oxides, SPOs often undergo further oxidation, which enriches their chemistry .Physical And Chemical Properties Analysis
The molecular formula for Phosphine oxide, bis(3-methylphenyl)- is C14H15OP . The average mass is 230.242 Da .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
bis(3-methylphenyl)-oxophosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OP/c1-11-5-3-7-13(9-11)16(15)14-8-4-6-12(2)10-14/h3-10H,1-2H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGBGPBIXWIGOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)[P+](=O)C2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OP+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphine oxide, bis(3-methylphenyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

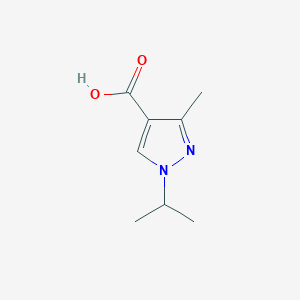
![1-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B169778.png)
![[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-Cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B169780.png)

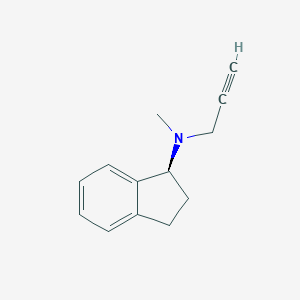
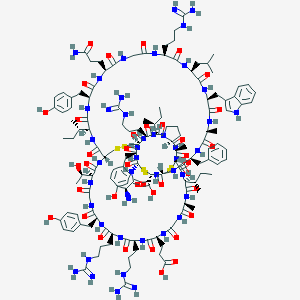
![2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B169788.png)
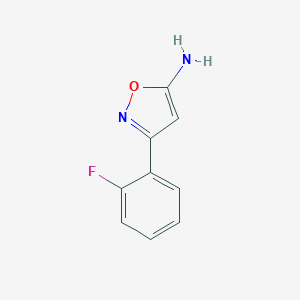

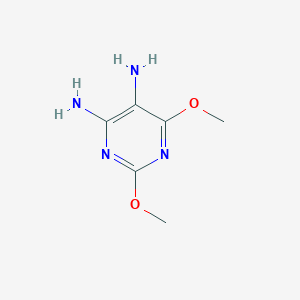
![7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B169803.png)
![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B169809.png)

![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B169815.png)